3-羟基喹啉-5-羧酸

描述

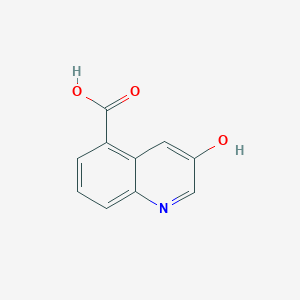

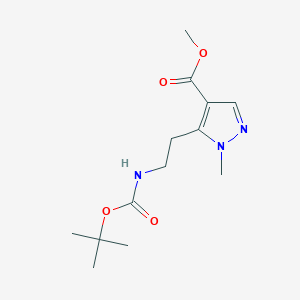

3-Hydroxyquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 3-Hydroxyquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-6-4-8-7 (10 (13)14)2-1-3-9 (8)11-5-6/h1-5,12H, (H,13,14) . The compound crystallizes in an orthorhombic structure with a non-centrosymmetric P2 1 2 1 2 1 space group .The compound should be stored in a dry room at normal temperature . The UV-visible spectral study of a similar compound, 8-hydroxyquinoline 5-chloro-2-hydroxybenzoic acid, showed a cutoff wavelength at 460 nm .

科学研究应用

Synthesis of Ethynyl Derivatives

3-Hydroxyquinoline-5-carboxylic acid serves as a precursor in the synthesis of ethynyl derivatives. These derivatives are obtained through reactions like Sonogashira cross-coupling and the Pfitzinger reaction. The ethynyl moiety can be introduced at various positions on the quinoline ring, leading to compounds with potential applications in medicinal chemistry due to their unique physicochemical properties .

Anticancer Activity

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer properties. The structural motif of 3-Hydroxyquinoline is present in several pharmacologically active compounds, and its modifications can lead to new molecules with potential use in cancer treatment .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of quinoline derivatives make them valuable in the development of new treatments for bacterial and fungal infections. The hydroxyquinoline core structure is crucial for the activity against these pathogens.

Anti-inflammatory Properties

Quinoline derivatives, including those derived from 3-Hydroxyquinoline-5-carboxylic acid, are known to possess anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs .

安全和危害

作用机制

Target of Action

3-Hydroxyquinoline-5-carboxylic acid, similar to other quinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . In 2010, it was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways related to the 2OG-dependent enzymes. These enzymes play crucial roles in epigenetic processes . By inhibiting these enzymes, 3-Hydroxyquinoline-5-carboxylic acid can potentially alter the epigenetic landscape of cells, affecting gene expression and cellular functions.

Pharmacokinetics

It’s noted that the compound has low cell permeability , which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on 2OG-dependent enzymes. By inhibiting these enzymes, the compound can affect the demethylation of nucleic acids and histones, thereby influencing gene expression and cellular functions .

Action Environment

The action environment of 3-Hydroxyquinoline-5-carboxylic acid can influence its action, efficacy, and stability. It’s worth noting that the compound’s low cell permeability could be influenced by factors such as pH and temperature .

属性

IUPAC Name |

3-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEWWTDUGZSNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)